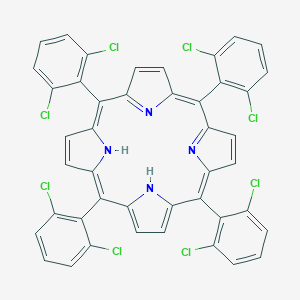
1,3,5-Trihydroxy-2,4,6-triméthylbenzène
Vue d'ensemble
Description
Trimethylphloroglucinol (TMP) is a phenolic compound found in a variety of plant species, such as wheat, rye, and maize. It is known to have antioxidant and anti-inflammatory properties, and has been studied for its potential therapeutic applications in various clinical settings.
Applications De Recherche Scientifique
Accélération du travail
Le 1,3,5-Trihydroxy-2,4,6-triméthylbenzène a fait l'objet d'études pour son efficacité dans l'accélération du travail. La recherche indique qu'il peut réduire considérablement la durée du premier et du deuxième stade du travail. Cette application est particulièrement importante pour réduire le risque de complications maternelles et néonatales associées à un travail prolongé .
Gestion de la douleur obstétricale
Le composé a été utilisé dans la gestion de la douleur pendant les procédures obstétricales. Il est couramment utilisé pour soulager des affections telles que la dysménorrhée, les menaces d'avortement ou les douleurs du travail. Des revues systématiques ont analysé son efficacité, montrant des résultats prometteurs dans le traitement de la douleur dans les contextes obstétricaux .
Études d'hydratation dans les produits pharmaceutiques
Dans l'industrie pharmaceutique, les propriétés d'hydratation du this compound ont fait l'objet de recherches approfondies. Des études se sont concentrées sur les formes anhydre et dihydratée et leurs transformations, qui sont cruciales pour comprendre les propriétés physicochimiques du composé, telles que la solubilité, le taux de dissolution, la stabilité chimique et la biodisponibilité .
Applications antispasmodiques
En tant qu'agent antispasmodique, le this compound est utilisé pour surmonter les spasmes cervicaux pendant l'accouchement, ce qui conduit à une dilatation plus rapide et plus efficace du col de l'utérus. Cette application est bénéfique pour raccourcir la durée du travail sans compromettre les résultats maternels ou fœtaux .
Cristallographie et chimie à l'état solide
Le rôle du composé en cristallographie et en chimie à l'état solide est important. Ses différentes morphologies et les effets des conditions de croissance sur sa structure cristalline ont fait l'objet d'enquêtes scientifiques. Comprendre ces propriétés est essentiel pour le traitement chimique, la manipulation et le stockage des matières pharmaceutiques .
Caractérisation thermodynamique
Le this compound a fait partie d'études impliquant une combinaison unique de techniques expérimentales et de calcul pour caractériser sa thermodynamique. Cela inclut l'analyse de sorption d'humidité, la microscopie à chaud, la calorimétrie différentielle à balayage, et plus encore, fournissant des informations sur la stabilité du composé et la cinétique de transformation .
Mécanisme D'action
Target of Action
Trimethylphloroglucinol, also known as Phloroglucinol, primarily targets the smooth muscle cells in the body . It is particularly effective against the smooth muscles of the digestive and biliary tracts . It also inhibits the action of Catechol-O-Methyl Transferase (COMT), a key enzyme involved in the metabolism of catecholamines .
Mode of Action
Trimethylphloroglucinol acts by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This inhibition leads to an antispasmodic effect, reducing spasms and associated pain . The compound’s interaction with COMT may also contribute to its spasmolytic properties by inducing relaxation of smooth muscular spasms .
Biochemical Pathways
Its inhibition of voltage-dependent calcium channels suggests it may impact calcium signaling pathways within smooth muscle cells . By inhibiting COMT, it could also influence the metabolic pathways of catecholamines .
Pharmacokinetics
It’s known that the compound can be excreted in urine as the parent drug, sulfo- and glucurono-conjugates, and hydroxylated metabolites .
Result of Action
The primary result of Trimethylphloroglucinol’s action is the reduction of spasms and associated pain in the digestive and biliary tracts . This makes it an effective treatment for conditions such as colic . In addition, it has been used in trials studying the diagnostic of Colonoscopy .
Action Environment
It’s known that the presence of water in the crystal lattice of pharmaceutical compounds can lead to significant changes in their physicochemical properties, such as solubility, dissolution rate, chemical stability, and bioavailability . Therefore, factors such as humidity and temperature could potentially influence the action, efficacy, and stability of Trimethylphloroglucinol.
Safety and Hazards
Orientations Futures
TMPh is currently used in the treatment of irritable bowel syndrome (IBS) due to its antispasmodic properties . Future research could explore the potential of T-type calcium channel blockers, which could represent a future therapeutic option in IBS treatment . Additionally, the effectiveness of oral TMPh as a premedication for unsedated esophagogastroduodenoscopy has been studied, indicating another potential area of application .
Analyse Biochimique
Cellular Effects
Trimethylphloroglucinol is used to alleviate pain and spasms in the digestive and biliary tracts . It is thought to exert its effects through smooth muscle relaxation .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Trimethylphloroglucinol at different dosages in animal models have not been extensively studied . Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
Information on how Trimethylphloroglucinol is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently limited .
Propriétés
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSXKSWDLYJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196258 | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4463-03-0 | |
| Record name | Trimethylphloroglucinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylphloroglucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism of action remains unclear, research suggests that Trimethylphloroglucinol might exert its antispasmodic effect by decreasing the sensitivity of smooth muscle contractile proteins to calcium. [] Further research is needed to fully elucidate its interaction with molecular targets and downstream effects.
A: Trimethylphloroglucinol has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. [, , ]
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors, is widely used for the analysis of Trimethylphloroglucinol. [, , , , , ] Spectrophotometric methods have also been explored for its quantification. []
A: Studies indicate that Trimethylphloroglucinol exhibits degradation under oxidative conditions (exposure to hydrogen peroxide), while showing better stability under acidic, basic, and thermal stress. [, ]
ANone: The provided research papers mainly focus on analytical methods and do not provide detailed information about the absorption, distribution, metabolism, and excretion (ADME) of Trimethylphloroglucinol.
A: While Trimethylphloroglucinol is generally considered safe, there have been isolated case reports of severe allergic reactions (anaphylaxis) associated with its use. [, ]
A: Research has explored the effects of Trimethylphloroglucinol on colonic motility in both animal models (dogs) [] and human clinical studies. [, ]
A: Clinical trials have shown that Trimethylphloroglucinol, often in combination with phloroglucinol, can reduce pain associated with IBS. [, , , ]
A: Analytical method validation for Trimethylphloroglucinol involves assessing parameters like linearity, accuracy, precision, system suitability, specificity, and robustness to ensure the reliability and accuracy of the method. [, , ]
A: A common synthesis route for Trimethylphloroglucinol involves a multi-step process starting with the nitration of mesitylene, followed by reduction, dinitration, another reduction step, and finally hydrolysis. []
A: Trimethylphloroglucinol has shown potential as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in areas like filtration and separation technologies. [] Additionally, it has been investigated for its potential antiglycation properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




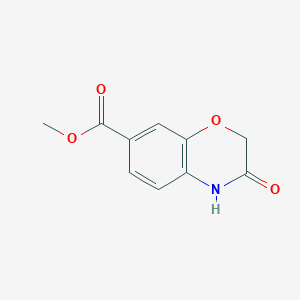
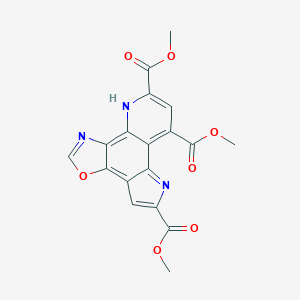
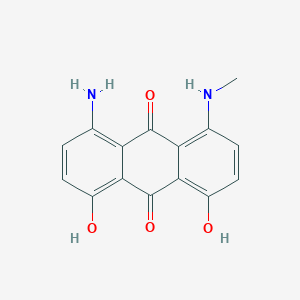




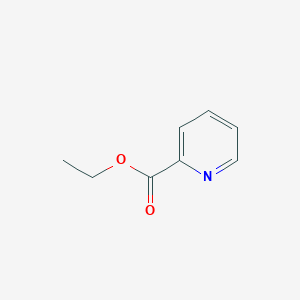

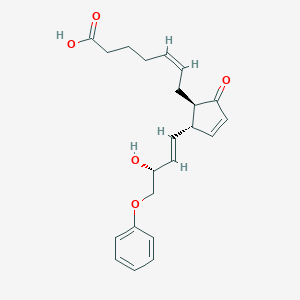
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)

